Mannitol

Descripción

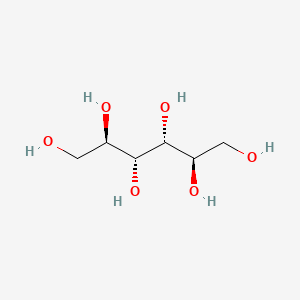

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023235, DTXSID30858955 | |

| Record name | D-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Mannitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mannitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 300 °F (NTP, 1992) | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES | |

CAS No. |

69-65-8, 87-78-5 | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DL-Mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Mannitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mannitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-mannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OWL53L36A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Mannitol-Induced Osmotic Diuresis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannitol (B672), a sugar alcohol, is a potent osmotic diuretic agent utilized clinically to manage conditions such as cerebral edema, elevated intraocular pressure, and certain cases of acute kidney injury. Its primary mechanism of action resides in its ability to alter the osmotic gradient within the renal tubules, thereby promoting a significant increase in water and solute excretion. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound-induced osmotic diuresis, supported by quantitative data, detailed experimental protocols, and visual representations of the key physiological and cellular processes involved.

Introduction

This compound is a pharmacologically inert substance that is freely filtered by the glomerulus and minimally reabsorbed by the renal tubules.[1][2] This characteristic is central to its function as an osmotic diuretic. Upon intravenous administration, this compound increases the osmolarity of the plasma and, consequently, the glomerular filtrate.[2][3] This elevated osmolarity within the tubular fluid opposes the reabsorption of water, leading to diuresis.[2][4] Beyond this primary osmotic effect, this compound also exerts significant hemodynamic and cellular effects within the kidney.

Hemodynamic Effects of this compound

This compound administration induces notable changes in renal hemodynamics, primarily characterized by renal vasodilation.[5][6] This leads to an increase in renal blood flow (RBF) and can influence the glomerular filtration rate (GFR).

Impact on Renal Blood Flow and Glomerular Filtration Rate

Clinical studies have demonstrated that this compound can significantly increase RBF and decrease renal vascular resistance (RVR).[5][7] In patients with postoperative acute kidney injury, this compound treatment has been shown to induce a 12% increase in RBF and a 13% decrease in RVR.[5][7] While the effect on GFR can be variable, some studies report a tendency for GFR to increase.[1][5] This effect is thought to be beneficial in maintaining renal function, particularly in states of renal compromise.[2]

Data Presentation: Hemodynamic Effects of this compound

| Parameter | Baseline (Mean ± SD) | After this compound (Mean ± SD) | Percentage Change | Reference |

| Renal Blood Flow (RBF) | 608 ± 186 mL/min | 671 ± 204 mL/min | +12% | [5] |

| Renal Vascular Resistance (RVR) | 0.15 ± 0.05 mmHg/mL/min | 0.13 ± 0.04 mmHg/mL/min | -13% | [5] |

| Glomerular Filtration Rate (GFR) | 71 ± 28 mL/min | 79 ± 30 mL/min | +16% (not statistically significant) | [5] |

| Urine Output | 0.9 ± 0.5 mL/min | 1.4 ± 0.7 mL/min | +61% | [5] |

Tubular Mechanisms of Osmotic Diuresis

The primary diuretic effect of this compound occurs within the renal tubules. Its presence as a non-reabsorbable solute fundamentally alters the osmotic forces governing water and electrolyte transport across the tubular epithelium.

Inhibition of Water and Solute Reabsorption

This compound's high concentration in the tubular fluid, particularly in the proximal tubule and the loop of Henle, creates a strong osmotic gradient that retains water within the tubule.[3][4] This limits the passive reabsorption of water that would normally follow the active reabsorption of solutes like sodium and chloride.[4] Consequently, the volume of fluid delivered to the distal nephron is significantly increased, leading to a marked diuresis.[8] Studies in dogs have shown that this compound infusion can reduce sodium chloride reabsorption from 62% to 33% of the filtered load.[4]

Data Presentation: Effects of this compound on Solute Excretion

| Parameter | Control | This compound | Reference |

| Fractional Excretion of Sodium (FENa) | - | Increased by 58% | [5] |

| Fractional Excretion of Urea Nitrogen | Baseline | Increased post-injection | [9] |

| Sodium Chloride Reabsorption (% of filtered load) | 62 ± 5% | 33 ± 5% | [4] |

Cellular and Molecular Mechanisms

Recent research has begun to elucidate the cellular and molecular pathways through which this compound exerts its effects, including its interactions with aquaporins and the activation of intracellular signaling cascades.

Role of Aquaporins

Aquaporins (AQPs) are water channel proteins crucial for water reabsorption in the kidney. While the primary mechanism of this compound is osmotic, its interaction with AQPs is an area of active investigation. Some studies suggest that hyperosmotic stress induced by this compound can alter the expression of certain aquaporins, such as AQP4 and AQP9, in other tissues like the brain.[10][11] This modulation of AQP expression may contribute to the overall fluid shifts observed with this compound administration. However, the direct and specific effects of this compound on renal aquaporin expression and function require further detailed investigation.

Signaling Pathways

This compound, particularly at high concentrations, can activate intracellular signaling pathways. In endothelial cells, hypertonic this compound has been shown to increase the tyrosine phosphorylation of focal adhesion proteins and activate c-Jun NH2-terminal kinase (JNK).[12] In renal tubular epithelial cells, high doses of this compound may induce oxidative stress and apoptosis.[13][14] These findings suggest that the effects of this compound extend beyond simple osmotic forces and can directly influence cellular function and survival.

Experimental Protocols

Measurement of Renal Hemodynamics in Humans

Objective: To evaluate the effects of this compound on renal blood flow (RBF), glomerular filtration rate (GFR), and other hemodynamic parameters in patients with postoperative acute kidney injury.[6]

Methodology:

-

Patient Population: Patients with early, ischemic AKI after complicated cardiac surgery.[6]

-

Catheterization: A pulmonary artery catheter for systemic hemodynamics and a catheter in the right renal vein for renal measurements are placed.[6]

-

RBF Measurement: Renal blood flow is measured using the renal vein thermodilution technique.[6]

-

GFR Measurement: GFR is calculated from the renal extraction of chromium-51-ethylenediaminetetraacetic acid (51Cr-EDTA).[6][7]

-

This compound Administration: A bolus dose of this compound (225 mg/kg) is administered, followed by a continuous infusion (75 mg/kg/h).[6]

-

Data Collection: Measurements are taken at baseline and during two 30-minute periods of this compound infusion.[6]

Evaluation of Osmotic Diuresis in a Canine Model

Objective: To investigate the mechanism of this compound-induced inhibition of sodium and water reabsorption.[4]

Methodology:

-

Animal Model: Anesthetized dogs.[4]

-

Experimental Setup: Bicarbonate reabsorption is held constant via sodium bicarbonate infusion, and transcellular sodium chloride reabsorption is inhibited by ethacrynic acid. Renal perfusion pressure is varied to alter GFR.[4]

-

This compound Infusion: A continuous infusion of this compound is administered.[4]

-

Measurements: GFR, plasma and urine osmolality, and sodium and chloride concentrations are measured before and during this compound infusion.[4]

Visualizing the Mechanism of Action

Diagram: Overall Mechanism of this compound-Induced Osmotic Diuresis

Caption: Core pathway of this compound's osmotic diuretic effect.

Diagram: Experimental Workflow for Assessing Renal Hemodynamics

Caption: Workflow for human renal hemodynamics study.

Conclusion

The mechanism of action of this compound in osmotic diuresis is a multifaceted process involving significant hemodynamic and tubular effects. Its primary role as an osmotic agent that is freely filtered and poorly reabsorbed leads to a profound increase in urine output by inhibiting water and solute reabsorption. Furthermore, this compound's ability to increase renal blood flow may provide additional renoprotective benefits. Understanding these core mechanisms is crucial for the effective and safe clinical application of this compound and for the development of novel diuretic therapies. Further research into the molecular interactions of this compound, particularly with aquaporins and cellular signaling pathways, will continue to refine our comprehension of this important therapeutic agent.

References

- 1. Systematic Review of the Role of this compound in Renal Diseases [pubs.sciepub.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Osmotic diuretic - Wikipedia [en.wikipedia.org]

- 4. Mechanism of osmotic diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound increases renal blood flow and maintains filtration fraction and oxygenation in postoperative acute kidney injury: a prospective interventional study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound increases renal blood flow and maintains filtration fraction and oxygenation in postoperative acute kidney injury: a prospective interventional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. homework.study.com [homework.study.com]

- 9. Sequential changes in urine production, glomerular filtration rate, and electrolyte excretion after this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hyperosmolar this compound simulates expression of aquaporins 4 and 9 through a p38 mitogen-activated protein kinase-dependent pathway in rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.aston.ac.uk [research.aston.ac.uk]

- 12. This compound at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Renal tubular epithelial cells injury induced by this compound and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Mannitol: A Comprehensive Technical Guide to its Role as a Pharmaceutical Excipient

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannitol (B672), a sugar alcohol (polyol), is a versatile and widely utilized excipient in the pharmaceutical industry.[1][2] Its popularity stems from a unique combination of physicochemical properties, including its sweet taste, non-hygroscopicity, chemical inertness, and good compatibility with a wide range of active pharmaceutical ingredients (APIs).[3][4][5] This technical guide provides an in-depth exploration of this compound's role in drug formulation, covering its fundamental properties, applications in various dosage forms, and its impact on drug stability and performance. The guide also details key experimental protocols for its characterization and use in formulation development.

Physicochemical Properties of this compound

The utility of this compound as a pharmaceutical excipient is fundamentally linked to its distinct physical and chemical characteristics. A thorough understanding of these properties is crucial for successful formulation development.

Polymorphism

This compound exists in at least three anhydrous polymorphic forms: α, β, and δ, with the β form being the most thermodynamically stable.[1][6] A hemihydrate form is also known.[7] These polymorphs exhibit different physicochemical properties, which can significantly influence the manufacturing process and the final product's performance.[6][8]

Table 1: Physicochemical Properties of this compound Polymorphs

| Property | α-Mannitol | β-Mannitol | δ-Mannitol | Reference |

| Melting Point (°C) | 166.0 | 166.5 | ~155 | [1] |

| Crystal System | Orthorhombic | Orthorhombic | Monoclinic | [9] |

| Stability | Metastable | Stable | Metastable | [1][6] |

| Solubility in Water | Higher than β | Lowest | Highest | [1] |

Solubility and Hygroscopicity

This compound is soluble in water, with its solubility increasing with temperature.[10][11] A key advantage of this compound is its low hygroscopicity, meaning it does not readily absorb moisture from the air.[5][10][12] This property makes it an excellent choice for formulating moisture-sensitive APIs.[12][13]

Table 2: Solubility of this compound in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 20 | 18 | [10] |

| 25 | 21.6 | [14] |

Compaction and Flow Properties

The compaction and flow characteristics of this compound are highly dependent on its grade, which is influenced by the manufacturing process (e.g., crystalline, spray-dried, granulated).[3][13] Spray-dried this compound grades are particularly well-suited for direct compression due to their excellent flowability and compressibility, resulting in robust tablets with high hardness.[12][13]

Table 3: Impact of this compound Grade on Tablet Properties

| This compound Grade | Key Advantage | Impact on Tablet Hardness | Impact on Disintegration Time | Reference |

| Powdered | Cost-effective | Lower | Longer | [13] |

| Spray-dried | Excellent flow and compressibility | Higher | Shorter | [12][13] |

| Granulated | Improved flow over powder | Intermediate | Intermediate | [4] |

Applications of this compound in Drug Formulation

This compound's versatile properties lend it to a wide array of applications in pharmaceutical manufacturing, from solid oral dosage forms to parenteral and inhalation products.

Solid Dosage Forms

This compound is extensively used as a diluent and filler in tablets and capsules.[1][2][12] Its pleasant, sweet taste and cooling sensation make it an ideal choice for chewable and orally disintegrating tablets (ODTs).[6][13]

-

Direct Compression (DC): Spray-dried grades of this compound are highly favored for DC due to their superior flow and compaction properties, enabling a simpler and more cost-effective manufacturing process.[12][13][15]

-

Wet Granulation: this compound can be used as a filler in wet granulation processes.[5][10] It is partially solubilized during granulation and recrystallizes upon drying, contributing to the stability and consistency of the granules.[10] The δ-polymorph of this compound has shown advantages in wet granulation, offering excellent binding properties.[5]

-

Roller Compaction (Dry Granulation): this compound is also suitable for dry granulation via roller compaction, a process beneficial for moisture-sensitive APIs.[4][16] Spray-dried this compound grades have demonstrated superior compressibility in this process.[4]

-

Orally Disintegrating Tablets (ODTs): this compound is a key excipient in ODT formulations due to its rapid dissolution, pleasant taste, and good mouthfeel.[6]

Lyophilized (Freeze-Dried) Formulations

In lyophilized injectable formulations, this compound serves as a bulking agent, providing an elegant cake structure and preventing vial breakage.[17] Its crystalline nature and high eutectic temperature allow for more efficient primary drying cycles.[17]

Liquid and Semi-Solid Dosage Forms

In liquid formulations, this compound can function as a tonicity-adjusting agent in parenteral preparations and as a sweetening agent in oral solutions and suspensions.[2][13]

Inhalation Formulations

This compound is used as a carrier in dry powder inhaler (DPI) formulations.[2][12]

Impact on Drug Stability and Bioavailability

This compound's chemical inertness and low hygroscopicity contribute significantly to the stability of many drug products.[5][12] By limiting the amount of available water, it can protect moisture-sensitive APIs from degradation.[12] Furthermore, as an osmotically active excipient, this compound can influence the bioavailability of certain drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class III.[18]

Experimental Protocols

The following sections detail key experimental methodologies for the characterization and analysis of this compound in pharmaceutical formulations.

Differential Scanning Calorimetry (DSC) for Polymorph Characterization

Objective: To determine the melting point and identify the polymorphic form of this compound.

Methodology:

-

Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.

-

Seal the pan hermetically. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a starting temperature of 25 °C.

-

Heat the sample at a constant rate of 10 °C/minute up to 200 °C.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to identify endothermic melting peaks, which are characteristic of the different polymorphs (refer to Table 1).[1]

X-Ray Powder Diffraction (XRPD) for Polymorph Identification

Objective: To identify the crystalline form of this compound based on its unique diffraction pattern.

Methodology:

-

Prepare a uniform, flat powder bed of the this compound sample in a sample holder.

-

Place the sample holder in the XRPD instrument.

-

Expose the sample to a monochromatic X-ray beam (typically Cu Kα radiation).

-

Scan the sample over a 2θ range of 5° to 40° at a scan rate of 2°/minute.

-

Record the diffraction intensity as a function of the 2θ angle.

-

Compare the resulting diffractogram with reference patterns for the known this compound polymorphs. Characteristic peaks for β-mannitol are observed at approximately 10.4°, 14.56°, and 16.74° 2θ; for α-mannitol at 13.64° and 17.18° 2θ; and for δ-mannitol at 9.7° 2θ.[1]

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

Objective: To quantify the amount of this compound in a pharmaceutical formulation.

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of 80% acetonitrile (B52724) and 20% of a 20 mM ammonium (B1175870) formate (B1220265) buffer adjusted to pH 3.[19]

-

Standard Solution Preparation: Prepare a series of standard solutions of known this compound concentrations in the mobile phase.

-

Sample Preparation: Accurately weigh a portion of the formulation, dissolve it in the mobile phase, and filter through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve from the peak areas of the standard solutions and determine the concentration of this compound in the sample.

Experimental and Manufacturing Workflows

The following diagrams illustrate typical workflows for common pharmaceutical manufacturing processes involving this compound.

Direct Compression Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. This compound | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. Understanding the Multidimensional Effects of Polymorphism, Particle Size and Processing for D-Mannitol Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Crystallisation in printed droplets: understanding crystallisation of d -mannitol polymorphs - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01780H [pubs.rsc.org]

- 10. roquette.com [roquette.com]

- 11. This compound | 87-78-5 [chemicalbook.com]

- 12. roquette.com [roquette.com]

- 13. pharmainform.com [pharmainform.com]

- 14. scbt.com [scbt.com]

- 15. Manufacture of Tablets by Direct Compression Method - Pharmapproach... [pharmapproach.com]

- 16. air.unimi.it [air.unimi.it]

- 17. Effect of Material Properties and Variability of this compound on Tablet Formulation Development [ouci.dntb.gov.ua]

- 18. helixchrom.com [helixchrom.com]

- 19. Analysis of this compound in pharmaceutical formulations using hydrophilic interaction liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. shimadzu.com [shimadzu.com]

Mannitol as an Inert Carrier in Solid Dosage Forms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannitol (B672), a sugar alcohol (polyol), has emerged as a versatile and widely utilized inert carrier in the development of solid dosage forms. Its favorable physicochemical properties, including low hygroscopicity, good compactibility, chemical inertness, and pleasant taste, make it a suitable excipient for various manufacturing processes and drug delivery applications.[1] This technical guide provides a comprehensive overview of this compound's role as a carrier, focusing on its material attributes, impact on final product quality, and the experimental methodologies used for its characterization and implementation in solid dosage formulations.

Physicochemical Properties and Polymorphism

This compound exists in several polymorphic forms, with the α, β, and δ forms being the most relevant in pharmaceutical applications.[2][3] The β form is the most stable, while the δ form can offer advantages in certain processes like wet granulation due to its phase transformation to the β form, which increases surface area.[4] The choice of polymorphic form and the physical characteristics of this compound, such as particle size and surface area, are critical material attributes (CMAs) that significantly influence the critical quality attributes (CQAs) of the final solid dosage form.[5][6]

Key Physicochemical Properties of this compound:

-

Low Hygroscopicity: this compound's minimal tendency to absorb moisture makes it an excellent choice for moisture-sensitive active pharmaceutical ingredients (APIs).

-

Good Compactibility: Especially in its spray-dried and granulated forms, this compound can be compressed into robust tablets with adequate hardness and low friability.[1][7]

-

Chemical Inertness: this compound is chemically stable and compatible with a wide range of APIs.[8]

-

Solubility: Its aqueous solubility contributes to rapid disintegration and dissolution of the final dosage form.[2]

-

Pleasant Taste and Mouthfeel: This property is particularly beneficial for orally disintegrating tablets (ODTs) and chewable tablets.[1]

Impact of this compound's Material Attributes on Tablet Quality

The selection of a specific grade of this compound has a direct impact on the manufacturability and performance of the final tablet. The following table summarizes quantitative data from various studies, illustrating the influence of this compound's properties on key tablet quality attributes.

| This compound Grade/Property | Tablet Tensile Strength (MPa) | Friability (%) | Disintegration Time (s) | Reference(s) |

| Spray-Dried this compound (e.g., Parteck® M 200) | Higher, due to larger specific surface area | Lower | Generally faster | [1][9] |

| Granulated this compound (e.g., Pearlitol® 300DC) | Lower, due to smaller bonding area | Higher | Can be longer | [9] |

| Crystalline this compound (Milled) | Dependent on particle size; smaller particles can increase hardness | Can be higher in smaller particle sizes | Faster with smaller particles | [7][10] |

| δ-Polymorph (in Wet Granulation) | Increased tablet strength upon transformation to β-form | Lower | - | [4] |

| Effect of Increasing Compression Force | Increases | Decreases | May increase | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the formulation and characterization of solid dosage forms containing this compound.

Direct Compression Tablet Manufacturing

Objective: To prepare tablets by directly compressing a powder blend of the API and excipients.

Materials and Equipment:

-

Active Pharmaceutical Ingredient (API)

-

This compound (Direct Compression Grade, e.g., Spray-dried)

-

Lubricant (e.g., Magnesium Stearate)

-

Glidant (e.g., Colloidal Silicon Dioxide)

-

Blender (e.g., V-blender, Bin blender)

-

Tablet Press (e.g., Single-punch or Rotary press)

-

Tablet tester (for hardness, thickness, and weight)

-

Friabilator

Procedure:

-

Dispensing: Accurately weigh all raw materials according to the formulation batch record.

-

Pre-blending: Sieve the API and this compound through an appropriate mesh screen (e.g., #40 mesh) to ensure particle size uniformity and remove lumps.

-

Blending: Transfer the sieved API and this compound into a blender and mix for a predetermined time (e.g., 15 minutes) to achieve a homogenous blend.

-

Lubrication: Sieve the lubricant and glidant through a fine mesh screen (e.g., #60 mesh). Add them to the blender and mix for a short period (e.g., 3-5 minutes). Over-mixing with the lubricant should be avoided as it can negatively impact tablet hardness and dissolution.

-

Compression: Set up the tablet press with the appropriate tooling. Calibrate the press for tablet weight, thickness, and hardness. Compress the final blend into tablets.

-

In-Process Quality Control (IPQC): Periodically check the tablet weight, thickness, and hardness during the compression run to ensure consistency.

-

Finished Product Testing: After compression, perform quality control tests on the tablets, including appearance, weight variation, hardness, friability, disintegration, and dissolution.[11]

Wet Granulation Tablet Manufacturing

Objective: To produce granules with improved flow and compression properties, particularly for APIs with poor flowability or for high-dose formulations.

Materials and Equipment:

-

Active Pharmaceutical Ingredient (API)

-

This compound (e.g., Crystalline or Granulated grade)

-

Binder (e.g., Povidone, HPMC)

-

Granulating Fluid (e.g., Purified Water, Ethanol)

-

Disintegrant (e.g., Croscarmellose Sodium)

-

Lubricant (e.g., Magnesium Stearate)

-

High-shear granulator or Fluid bed granulator

-

Drying oven or Fluid bed dryer

-

Milling equipment (e.g., Cone mill, Oscillating granulator)

-

Blender

-

Tablet Press

Procedure:

-

Dry Mixing: Sieve and blend the API, this compound, and intragranular portion of the disintegrant in a high-shear granulator.[12]

-

Binder Preparation: Prepare the binder solution by dissolving the binder in the granulating fluid.

-

Granulation (Kneading): While the dry powders are mixing, slowly add the binder solution to form a damp mass. The endpoint of granulation is critical and can be determined by the "snowball" test or by monitoring the power consumption of the granulator.[12]

-

Wet Milling: Pass the wet mass through a screen to produce uniformly sized wet granules.[12]

-

Drying: Dry the wet granules in a drying oven or a fluid bed dryer until the desired moisture content is reached (typically <2%).

-

Dry Milling: Mill the dried granules to break any agglomerates and achieve the desired particle size distribution.

-

Final Blending: Transfer the milled granules to a blender, add the extragranular disintegrant and lubricant, and blend for a short period.

-

Compression: Compress the final blend into tablets as described in the direct compression protocol.[10][13]

Dissolution Testing (USP Apparatus 2 - Paddle Method)

Objective: To measure the rate and extent of drug release from the solid dosage form.

Apparatus and Conditions:

-

Apparatus: USP Apparatus 2 (Paddle)

-

Dissolution Medium: Typically 900 mL of a buffered solution at a physiologically relevant pH (e.g., 0.1 N HCl for gastric simulation, or phosphate (B84403) buffer pH 4.5, 6.8 for intestinal simulation). The medium should be de-aerated.[14][15]

-

Temperature: 37 ± 0.5 °C

-

Paddle Speed: 50 or 75 rpm[14]

-

Sampling Times: Predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) to characterize the dissolution profile.[15]

Procedure:

-

Media Preparation: Prepare the dissolution medium and bring it to the specified temperature.

-

Apparatus Setup: Set up the dissolution apparatus according to USP guidelines.

-

Tablet Introduction: Place one tablet in each dissolution vessel.

-

Sampling: At each specified time point, withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

-

Sample Analysis: Filter the samples promptly. Analyze the filtrate for drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Data Analysis: Calculate the percentage of drug dissolved at each time point and plot the dissolution profile. The acceptance criteria are typically based on the Q value, which is the percentage of the labeled amount of drug dissolved in a specified time. For immediate-release dosage forms, a common criterion is Q = 80% in 30 or 45 minutes.[16]

Differential Scanning Calorimetry (DSC)

Objective: To characterize the thermal properties of this compound and API-mannitol mixtures, including melting point, glass transition, and polymorphic transitions.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, glass transition) and exothermic (crystallization) events.[17][18]

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form (polymorph) of this compound in the raw material and the final dosage form.

Procedure:

-

Sample Preparation: Pack the powder sample into a sample holder.

-

Instrument Setup: Place the sample holder in the XRPD instrument.

-

Data Collection: Scan the sample over a defined 2θ range (e.g., 5-40°).

-

Data Analysis: Compare the resulting diffraction pattern to reference patterns of known this compound polymorphs to identify the crystalline form present. The characteristic peaks for the β form of this compound are typically observed at 10.4°, 14.56°, and 16.74° 2θ, while the α form shows peaks at 13.64° and 17.18°, and the δ form has a characteristic peak at 9.7° 2θ.[19]

Tablet Tensile Strength and Friability Testing

Objective: To assess the mechanical integrity of the compressed tablets.

Tensile Strength Procedure:

-

Measure the diameter and thickness of at least 10 tablets.

-

Individually place each tablet in a tablet hardness tester and apply a diametrical compressive force until the tablet fractures.

-

Record the breaking force (hardness).

-

Calculate the tensile strength using the appropriate equation for the tablet shape. For a standard round tablet, the equation is: σ = 2F / (πDt) , where σ is the tensile strength, F is the breaking force, D is the tablet diameter, and t is the tablet thickness.[20][21]

Friability Procedure (USP <1216>):

-

For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.

-

Dedust the tablets and accurately weigh the sample.

-

Place the tablets in the friabilator drum and rotate it 100 times.

-

Remove the tablets, dedust them again, and reweigh.

-

Calculate the percentage weight loss. A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[22]

Visualizations

Experimental Workflow for Solid Dosage Form Development

The following diagram illustrates a typical workflow for the development of a solid dosage form using this compound as a carrier, incorporating principles of Quality by Design (QbD).

Caption: A Quality by Design (QbD) workflow for solid dosage form development with this compound.

Logical Relationship of this compound's CMAs and Tablet's CQAs

This diagram illustrates the logical connections between the critical material attributes (CMAs) of this compound and the resulting critical quality attributes (CQAs) of the final tablet.

Caption: Relationship between this compound's CMAs and tablet's CQAs.

Conclusion

This compound is a highly functional and versatile inert carrier for solid dosage forms. A thorough understanding of its physicochemical properties, particularly polymorphism and particle characteristics, is crucial for successful formulation development. By applying the experimental protocols outlined in this guide and adopting a Quality by Design approach, researchers and drug development professionals can effectively leverage the benefits of this compound to produce robust, stable, and high-performing solid dosage forms. The selection of the appropriate this compound grade, based on the specific requirements of the API and the manufacturing process, is a key determinant of the final product's quality and efficacy.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. researchgate.net [researchgate.net]

- 3. a graphvis `dot` script example · GitHub [gist.github.com]

- 4. Graphviz [graphviz.org]

- 5. Effect of Material Properties and Variability of this compound on Tablet Formulation Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On Identification of Critical Material Attributes for Compression Behaviour of Pharmaceutical Diluent Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Effect of Different Direct Compaction Grades of this compound on the Storage Stability of Tablet Properties Investigated Using a Kohonen Self-Organizing Map and Elastic Net Regression Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. roquette.com [roquette.com]

- 11. Manufacture of Tablets by Direct Compression Method - Pharmapproach... [pharmapproach.com]

- 12. pharmainform.com [pharmainform.com]

- 13. pharmasalmanac.com [pharmasalmanac.com]

- 14. fda.gov [fda.gov]

- 15. uspnf.com [uspnf.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. US6998481B2 - Process for the preparation of β-mannitol for direct compression - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Methods for the practical determination of the mechanical strength of tablets--from empiricism to science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. usp.org [usp.org]

Foundational Research on Mannitol's Effect on Intracranial Pressure: A Technical Guide

Introduction

Mannitol (B672), a sugar alcohol, is a hyperosmotic agent that has been a cornerstone in the management of elevated intracranial pressure (ICP) for decades.[1][2] Its administration is a critical intervention in neurocritical care for conditions such as traumatic brain injury (TBI), cerebral edema, and intracranial hemorrhage.[3][4][5] this compound functions to dehydrate brain tissue by increasing plasma osmotic pressure, thereby drawing fluid out of the brain parenchyma and reducing ICP.[6][7] This technical guide provides an in-depth review of the foundational research on this compound, focusing on its mechanisms of action, quantitative efficacy, experimental protocols, and the cellular signaling pathways it influences. It is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this critical therapeutic agent.

Core Mechanisms of Action

This compound reduces intracranial pressure through two primary, well-documented mechanisms: creating an osmotic gradient across the blood-brain barrier (BBB) and exerting a rheological effect on the blood.

-

Osmotic Gradient Effect : The principal mechanism involves elevating plasma osmolality.[6][8] this compound, being largely confined to the extracellular space, does not readily cross the intact BBB.[3] Its intravenous administration increases the osmotic pressure of the blood relative to the brain tissue.[6] This reversed osmotic gradient drives the movement of water from the brain parenchyma into the intravascular compartment, leading to a reduction in brain tissue volume and, consequently, a decrease in ICP.[1][6][9]

-

Rheological Effect : this compound also reduces blood viscosity by decreasing hematocrit and enhancing red blood cell deformability.[6] This immediate, plasma-expanding effect improves cerebral blood flow (CBF) and oxygen delivery.[1][5] In brain regions where autoregulation is intact, the improved oxygenation triggers a compensatory vasoconstriction, which reduces cerebral blood volume (CBV).[1][10] This reduction in CBV contributes to the overall decrease in ICP.[10]

Quantitative Data Presentation

The efficacy of this compound is dose-dependent, though the precise dose-response relationship can be influenced by the patient's initial ICP and clinical condition.[11] The onset of ICP reduction typically occurs within 15 to 30 minutes of administration, with peak effects observed between 20 and 60 minutes.[1][3]

Table 1: Dose-Response and Efficacy of this compound on Intracranial Pressure

| Dose (g/kg) | Patient Population | Baseline ICP (mmHg) | ICP Reduction | Study/Source |

| 0.25 | Severe Head Injury | > 20 | Effective reduction, comparable to 0.5 and 1.0 g/kg groups in one study.[6] | Marshall et al.[6] |

| 0.5 | Severe TBI | 25 ± 6 | Reduced to 17 ± 3 mmHg (approx. 32% reduction) | Sakowitz et al. (2007)[12] |

| 1.0 | Traumatic Brain Injury | 21.5 ± 4.9 | Reduced to 13.7 ± 5.1 mmHg (approx. 36% reduction) | Diringer et al. (2012)[2][13] |

| 0.5 - 1.5 | General Recommendation | N/A | Recommended range to balance efficacy with risk of nephrotoxicity.[1][6] | Review Articles[1][6] |

| > 1.5 | Emergent ICP Crisis | High | Advised for temporary use in emergent situations.[6] | Review Articles[6] |

Table 2: Impact of this compound on Cerebral Hemodynamics

| Parameter | Baseline Value | Post-Mannitol Value (1.0 g/kg) | Change | Study/Source |

| Intracranial Pressure (ICP) | 21.5 ± 4.9 mmHg | 13.7 ± 5.1 mmHg | ↓ 36.3% | Diringer et al. (2012)[2][13] |

| Cerebral Perfusion Pressure (CPP) | 76.7 ± 5.9 mmHg | 82.6 ± 10.8 mmHg | ↑ 7.7% | Diringer et al. (2012)[2] |

| Cerebral Blood Flow (CBF) | Diffuse Injury: 50.2 ml/100g/min | Increased post-infusion | ↑ | Mendelow et al. (1985)[14] |

| Cerebral Blood Flow (CBF) | Focal Injury: 39.8 ml/100g/min | Increased post-infusion | ↑ | Mendelow et al. (1985)[14] |

| Cerebral Blood Volume (CBV) | 4.1 ± 0.4 ml/100g | 4.2 ± 0.2 ml/100g | No significant change | Diringer et al. (2012)[2][13] |

Note: The study by Diringer et al. did not find a reduction in CBV, suggesting that for a 1 g/kg bolus, the primary mechanism of ICP reduction was likely a decrease in brain water content rather than reflex vasoconstriction.[2][13]

Experimental Protocols

Standardized protocols are crucial for evaluating the effects of this compound in both clinical and preclinical settings. Below are outlines of typical methodologies.

Clinical Trial Protocol for this compound Administration

A common experimental design in a clinical setting involves a prospective, randomized trial to compare this compound with another agent or a different dosing strategy.[15][16]

-

Patient Selection : Patients with severe traumatic brain injury (e.g., Glasgow Coma Scale score ≤ 8) and evidence of intracranial hypertension (ICP > 20 mmHg for a sustained period) are enrolled.[15][17]

-

Invasive Monitoring : Multimodal monitoring is initiated, which includes an intraparenchymal probe or external ventricular drain for continuous ICP measurement.[12] Additional monitoring may include brain tissue oxygen tension (PbtO2) and cerebral microdialysis to assess metabolic changes.[12]

-

Intervention : Upon an episode of elevated ICP, patients are administered a bolus of 20% this compound (e.g., 0.5 g/kg to 1.0 g/kg) intravenously over a 15-20 minute period.[12]

-

Data Collection : Continuous data for ICP, CPP, mean arterial pressure (MAP), and PbtO2 are recorded.[12] Microdialysis samples are collected to measure extracellular levels of glucose, lactate, pyruvate, and glutamate.[12]

-

Monitoring and Safety : Serum osmolality and electrolytes are closely monitored. Administration is typically withheld if the serum osmolality exceeds 320 mOsm/L or the osmolar gap is above 20 mOsm/L to prevent renal toxicity and other adverse effects.[6][18]

-

Endpoints : The primary endpoint is often the success in controlling ICP (e.g., proportion of time ICP remains below 20 mmHg).[15] Secondary endpoints may include neurological outcome, mortality, and incidence of adverse events.[15][16]

Signaling Pathways

While the primary effects of this compound are physical (osmotic and rheological), its hyperosmolar nature can induce cellular stress and activate specific signaling pathways, particularly in the vascular endothelium. This is a critical consideration for drug development, as these pathways can be associated with potential adverse effects.

Research has shown that hypertonic this compound exposure can induce apoptosis (programmed cell death) in endothelial cells.[19][20] This process is not mediated by a single pathway but involves the activation of multiple signaling cascades:

-

Stress-Activated Protein Kinases (SAPKs) : this compound-induced hyperosmotic stress leads to the sustained activation of c-Jun NH2-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[19][20][21] These pathways are classic responders to cellular stress and are heavily implicated in apoptosis.

-

Tyrosine Kinase Activation : Hypertonicity from this compound increases the tyrosine phosphorylation of focal adhesion proteins, such as focal adhesion kinase (FAK) and paxillin.[19][20]

-

Intracellular Calcium : this compound can cause a dose-dependent increase in intracellular free calcium ([Ca2+]), which is a key second messenger in many cellular processes, including apoptosis.[19][20]

These findings suggest that while clinically effective for ICP control, prolonged or high-dose this compound administration may have direct, potentially deleterious effects on the vascular endothelium through these signaling mechanisms.[20]

References

- 1. Hyperosmolar Therapy for the Treatment of Cerebral Edema [uspharmacist.com]

- 2. Effect of this compound on Cerebral Blood Volume in Patients with Head Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Efficacy of this compound in the Management of Elevated Intracranial Pressure in children: an observational Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 5. Effectiveness of this compound Use on Clinical... | F1000Research [f1000research.com]

- 6. Optimizing this compound Use in Managing Increased Intracranial Pressure: A Comprehensive Review of Recent Research and Clinical Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Effect of this compound on cerebrospinal fluid dynamics and brain tissue edema. | Semantic Scholar [semanticscholar.org]

- 10. Effect of this compound on ICP and CBF and correlation with pressure autoregulation in severely head-injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-response relationship of this compound and intracranial pressure: a metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound bolus administration on intracranial pressure, cerebral extracellular metabolites, and tissue oxygenation in severely head-injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of this compound on cerebral blood volume in patients with head injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound on cerebral blood flow and cerebral perfusion pressure in human head injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Hypertonic saline or this compound for treating elevated intracranial pressure in traumatic brain injury: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound for acute traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. litfl.com [litfl.com]

- 19. ahajournals.org [ahajournals.org]

- 20. This compound at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound inhibits the proliferation of neural stem cell by a p38 mitogen-activated protein kinase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies of Mannitol for Inducing Osmotic Stress In Vitro

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the use of mannitol (B672) to induce osmotic stress in in vitro models. It covers the core principles, detailed experimental protocols, key signaling pathways involved, and quantitative data to aid in the design and interpretation of experiments.

Introduction: this compound as an Osmotic Stressor

This compound, a six-carbon sugar alcohol, is a widely used agent to induce hyperosmotic stress in in vitro cell cultures.[1][2] As a cell-impermeant molecule, it increases the osmolarity of the extracellular environment, leading to the efflux of water from cells and subsequent cell shrinkage.[3][4] This process mimics the physiological and pathological conditions of water deficit, making this compound a valuable tool for studying cellular responses to osmotic stress.[5][6] Its utility spans various research areas, from investigating fundamental cellular processes like apoptosis and cell signaling to screening for therapeutic agents that mitigate stress-induced cellular damage.

Mechanism of Action

When introduced into the cell culture medium, this compound elevates the osmotic pressure, creating a hypertonic environment.[1][7] This osmotic gradient drives water out of the cells, causing a rapid decrease in cell volume and an increase in intracellular ion concentration.[8] This physical stress triggers a cascade of cellular responses aimed at adaptation and survival. However, prolonged or severe osmotic stress can overwhelm these adaptive mechanisms, leading to programmed cell death (apoptosis).[1][7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound-induced osmotic stress.

Table 1: Effective this compound Concentrations and Incubation Times for Inducing Cellular Effects

| Cell Type | This compound Concentration (mOsm/mmol/L) | Incubation Time | Observed Effect | Reference |

| Bovine Aortic Endothelial (BAE) Cells | 100 mOsm | 6 hours | Cell rounding and loss of adhesion | [1] |

| Bovine Aortic Endothelial (BAE) Cells | 300 mOsm | 6 hours | Significant apoptosis (41.9%) | [1] |

| Bovine Smooth Muscle Cells (BSMC) | 300 mOsm | Not Specified | Increased apoptosis (8.4%) | [1] |

| S49 (Neo) Lymphocytes | 250 mOsm / 500 mOsm | Time-dependent | Decrease in cell volume, loss of membrane integrity | [8] |

| Human Kidney 2 (HK-2) Cells | 100-400 mmol/L | 24-72 hours | Decreased cell viability | [2] |

| Neural Stem Cells (NSC) | Various doses | Time-dependent | Inhibition of proliferation | [9] |

| Arabidopsis thaliana leaf tissue | 25 mM | 20 min, 40 min, 4 h | Induction of gene regulatory network | [10] |

| Phaseolus vulgaris | 50 mM | 15 days | Stomatal closure, carbohydrate accumulation | [11] |

| Stevia rebaudiana (in vitro) | 1% - 5% (w/v) | 4 weeks | Decreased shoot length and fresh weight | [12] |

Table 2: Quantified Cellular and Molecular Responses to this compound-Induced Osmotic Stress

| Cell Type | This compound Concentration | Parameter Measured | Result | Reference |

| Bovine Aortic Endothelial (BAE) Cells | 300 mOsm | Apoptosis Rate | 41.9 ± 4.0% (vs. 1.2 ± 0.4% in control) | [1] |